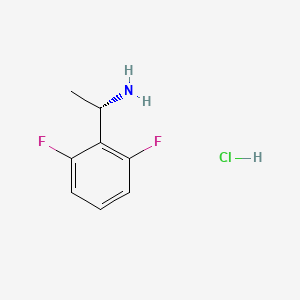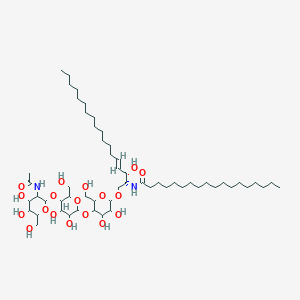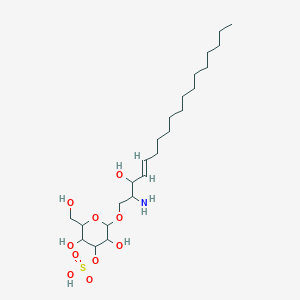
4-N-PENTYLPHENOL-D16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-PENTYLPHENOL-D16 is an isotopically labeled compound, specifically a deuterated form of 4-n-pentylphenol. It is often used in scientific research due to its unique properties, which include a molecular formula of C11H16O and a molecular weight of 180.34 g/mol . This compound is valuable for various analytical and experimental purposes, particularly in the field of environmental testing .
Vorbereitungsmethoden
The synthesis of 4-N-PENTYLPHENOL-D16 typically involves the deuteration of 4-n-pentylphenol. This process includes the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this synthesis often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the molecular structure . Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high purity and yield.
Analyse Chemischer Reaktionen
4-N-PENTYLPHENOL-D16 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenolic group into a quinone structure.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-N-PENTYLPHENOL-D16 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for environmental testing and isotope dilution mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential effects on biological systems, including its role as a biomarker.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-N-PENTYLPHENOL-D16 involves its interaction with various molecular targets. As a phenolic compound, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can influence biochemical pathways and cellular processes, making it a useful tool in studying molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
4-N-PENTYLPHENOL-D16 can be compared with other deuterated phenolic compounds, such as:
- Bisphenol A-D16
- Adamantane-D16
- Cyclooctane-D16
- Octanal-D16
- Metaldehyde-D16
- N-Heptane-D16
What sets this compound apart is its specific structure and the presence of a pentyl group, which can influence its reactivity and interactions compared to other deuterated phenols .
Eigenschaften
CAS-Nummer |
1219805-40-9 |
|---|---|
Molekularformel |
C11D16O |
Molekulargewicht |
180.34 |
Synonyme |
4-N-PENTYLPHENOL-D16 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)



![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)
